

In-Depth Technical Guide: The Structure and Function of PROTAC BRD4 Degradator-11

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-11

Cat. No.: B10855369

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC BRD4 Degradator-11**, a potent and specific degrader of the bromodomain-containing protein 4 (BRD4). This document details its chemical structure, mechanism of action, and includes relevant experimental data and protocols for its characterization.

Core Structure and Chemical Properties

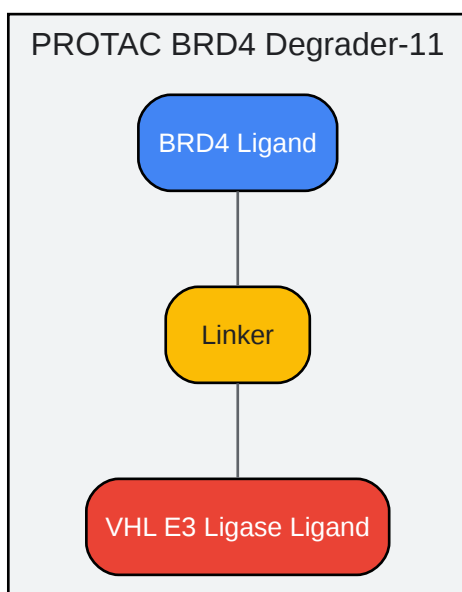
PROTAC BRD4 Degradator-11, also referred to as compound 9a, is a heterobifunctional molecule designed to induce the targeted degradation of BRD4.^{[1][2]} It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.^[3]

The structure of **PROTAC BRD4 Degradator-11** is comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.

The full chemical name for **PROTAC BRD4 Degradator-11** is (2S,4R)-1-[(2S)-2-(11-[[8-(3,5-difluoropyridin-2-yl)-4-(methanesulfonylmethyl)-15-methyl-14-oxo-8,12,15-triazatetracyclo[8.6.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,10,13(17)-hexaen-5-yl]formamido}undecanamido)-3,3-dimethylbutanoyl]-4-({[(2R)-2-(methanesulfonylsulfanyl)propoxy]carbonyl}oxy)-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide.^[3]

Table 1: Chemical Properties of **PROTAC BRD4 Degradar-11**

Property	Value	Source
Molecular Formula	C61H75F2N9O12S4	[1]
Molecular Weight	1292.56 g/mol	[1]
Common Name	Compound 9a	[2]
E3 Ligase Ligand	von Hippel-Lindau (VHL)	[3]
Target Protein Ligand	BRD4 binder	[3]

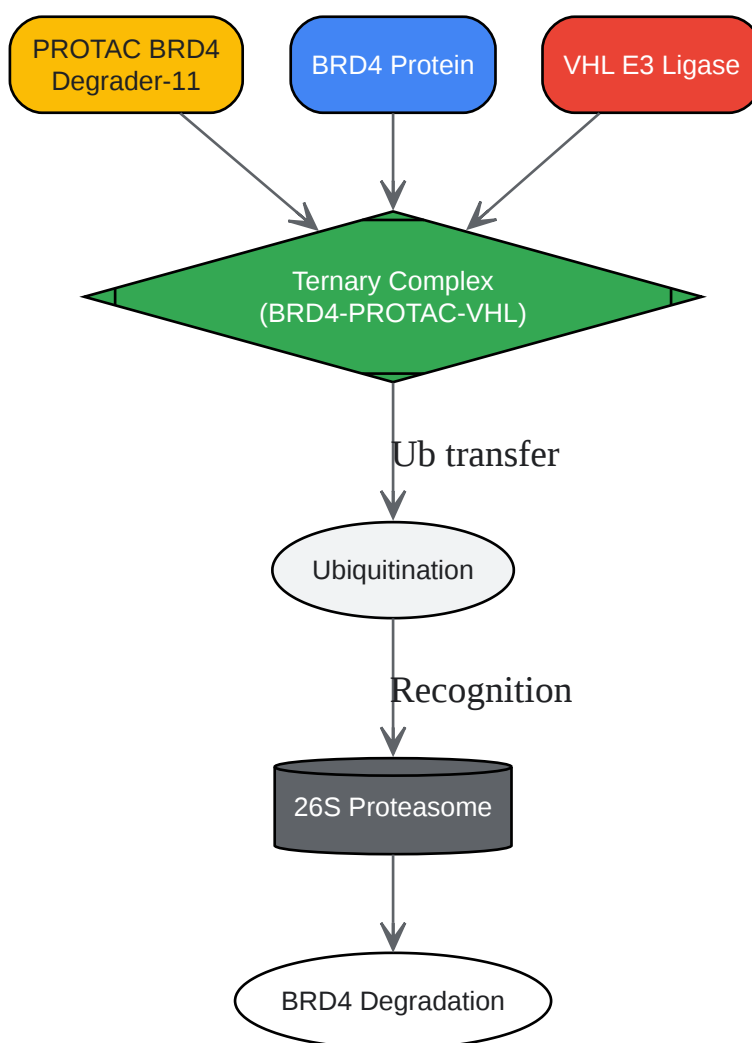
Logical Structure of **PROTAC BRD4 Degradar-11**[Click to download full resolution via product page](#)Caption: Modular composition of **PROTAC BRD4 Degradar-11**.

Mechanism of Action: Targeted Protein Degradation

PROTAC BRD4 Degradar-11 operates through the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD4. This process involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ubiquitin ligase.

Once this complex is formed, the E3 ligase ubiquitinates BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein, acting in a catalytic manner.

Signaling Pathway of BRD4 Degradation



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Caption: BRD4 degradation pathway mediated by a VHL-recruiting PROTAC.

Quantitative Data

PROTAC BRD4 Degradation-11 has demonstrated high potency in inducing the degradation of BRD4 in cellular assays. The following table summarizes its degradation efficiency.

Table 2: In Vitro Degradation Efficiency of **PROTAC BRD4 Degradator-11**

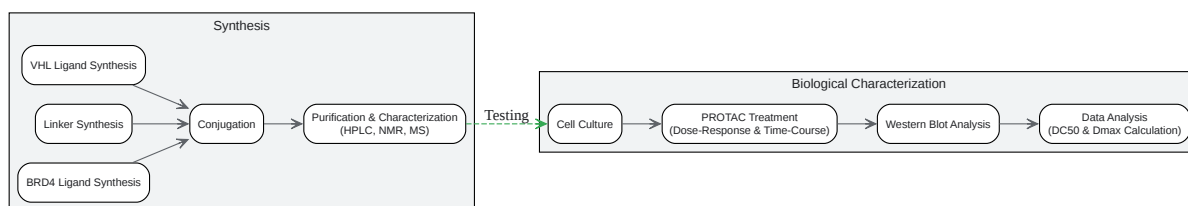
Cell Line	Conjugation	DC50 (nM)	Source
PC3 (Prostate Cancer)	STEAP1 Antibody	0.23	[2]
PC3 (Prostate Cancer)	CLL1 Antibody	0.38	[2]

Experimental Protocols

Synthesis of PROTAC BRD4 Degradator-11 (Compound 9a)

The synthesis of **PROTAC BRD4 Degradator-11** is a multi-step process involving the preparation of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and procedures can be found in the supporting information of the primary publication by Dragovich et al. in the Journal of Medicinal Chemistry (2021, 64(5), 2576-2607). A generalized workflow is presented below.

Experimental Workflow for PROTAC Synthesis and Characterization



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References

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